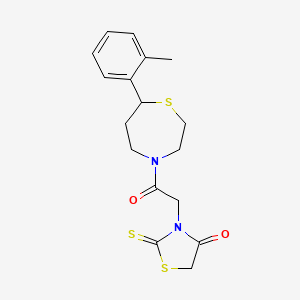

3-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)-2-thioxothiazolidin-4-one

Descripción

3-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)-2-thioxothiazolidin-4-one is a complex organic compound that features a thiazolidinone core structure

Propiedades

IUPAC Name |

3-[2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S3/c1-12-4-2-3-5-13(12)14-6-7-18(8-9-23-14)15(20)10-19-16(21)11-24-17(19)22/h2-5,14H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUSCWFMPAHBEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3C(=O)CSC3=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiazepane derivatives with thioxothiazolidinone precursors under controlled conditions. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography are employed to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the compound to simpler derivatives.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler thiazolidinone derivatives .

Aplicaciones Científicas De Investigación

3-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)-2-thioxothiazolidin-4-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with unique properties.

Mecanismo De Acción

The mechanism of action of 3-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and exerting therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

Benzo[d]thiazole-2-thiol derivatives: These compounds share a similar thiazole core and exhibit comparable biological activities.

4-Hydroxy-2-quinolones: These compounds also feature a heterocyclic structure and are known for their pharmaceutical applications.

Uniqueness

3-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)-2-thioxothiazolidin-4-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its thiazolidinone core, combined with the thiazepane and o-tolyl substituents, provides a distinct chemical profile that sets it apart from other similar compounds .

Actividad Biológica

The compound 3-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a thiazolidinone core and a thiazepane moiety. The biological activity of this compound is of particular relevance in the fields of antimicrobial and anticancer research.

Chemical Structure

The molecular formula of the compound is with a molecular weight of approximately 343.4 g/mol. The structure contains multiple functional groups that contribute to its biological properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁N₃O₂S |

| Molecular Weight | 343.4 g/mol |

| CAS Number | 1705092-09-6 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Antimicrobial Activity : The thiazolidinone ring has been shown to exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have indicated that compounds with similar structures can inhibit bacterial protein synthesis by targeting ribosomal RNA, leading to bactericidal effects .

- Anticancer Properties : Preliminary studies suggest that the compound may also possess anticancer activity, potentially through mechanisms involving the induction of apoptosis in cancer cells and inhibition of tumor growth factors . The presence of the thiazolidinone core has been linked to enhanced cytotoxicity against various cancer cell lines.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of thiazolidinone derivatives, including our compound of interest. For instance, derivatives have demonstrated potent activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 1 µg/mL |

| Escherichia coli | 1 - 2 µg/mL |

| Pseudomonas aeruginosa | 2 - 4 µg/mL |

Anticancer Activity

Research has indicated that compounds similar to 3-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)-2-thioxothiazolidin-4-one exhibit significant cytotoxic effects on various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 - 15 |

| HeLa (Cervical Cancer) | 5 - 10 |

| A549 (Lung Cancer) | 8 - 12 |

Case Studies

- Antimicrobial Screening : A study synthesized several thiazolidinone derivatives and tested their antimicrobial activities against a panel of bacterial strains. The results indicated that compounds with structural similarities to our target compound showed enhanced antibacterial effects compared to traditional antibiotics .

- Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of thiazolidinone derivatives on cancer cell lines. The study found that modifications at the thiazepane position significantly influenced the cytotoxicity profile, suggesting that further optimization could enhance therapeutic efficacy.

Q & A

Basic: What are the structural features of 3-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)-2-thioxothiazolidin-4-one, and how do they influence reactivity?

The compound features a thiazepane ring (7-membered heterocycle with nitrogen and sulfur), a thioxothiazolidin-4-one core (5-membered ring with two sulfur atoms and a ketone), and an o-tolyl group (methyl-substituted phenyl). These moieties contribute to its reactivity:

- The thiazepane’s sulfur atom can undergo oxidation to sulfoxides/sulfones under acidic KMnO₄ .

- The thioxothiazolidinone core enables nucleophilic attacks at the carbonyl or thione groups, common in rhodanine derivatives .

- The o-tolyl group introduces steric hindrance, affecting regioselectivity in substitution reactions .

Advanced: How can synthesis yield be optimized for the thiazepane ring, given steric hindrance from the o-tolyl group?

Steric hindrance in the thiazepane ring formation can be mitigated by:

- Alternative reagents : Use Lawesson’s reagent for sulfur retention instead of CrO₃, which suffers from low yields (~30%) due to steric clashes .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, as seen in analogous thiazepane syntheses .

- Temperature control : Gradual heating (e.g., 50–80°C) reduces side reactions, as demonstrated in benzofuran-thiazepane hybrids .

Advanced: What analytical techniques are recommended for resolving the compound’s 3D conformation?

- X-ray crystallography : Provides atomic-resolution spatial data, as used for structurally similar oxazolidinones .

- Computational modeling : DFT calculations or molecular dynamics simulations predict preferred conformers, critical for understanding interactions with biological targets like enzymes .

- NMR spectroscopy : 2D NOESY can detect through-space proton interactions, clarifying substituent orientation .

Advanced: How do reaction conditions influence the thioxothiazolidinone core’s reactivity?

- Oxidation : KMnO₄ in acidic conditions selectively oxidizes the thiazepane sulfur, leaving the thioxothiazolidinone intact .

- Nucleophilic substitution : Alkylation at the thione sulfur (C=S) requires anhydrous conditions and bases like NaH, as shown in rhodanine derivatives .

- Cyclization : Glacial acetic acid and NaOAc promote condensation reactions, forming benzylidene derivatives (e.g., 85% yield in analogous syntheses) .

Contradiction Analysis: How to address discrepancies in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?

Discrepancies may arise from:

- Substituent effects : Minor structural variations (e.g., halogen vs. methyl groups) alter target affinity. For example, 5-benzylidene rhodanine derivatives show variable antimicrobial potency depending on substituent position .

- Assay conditions : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or concentration ranges impact activity profiles .

- Mechanistic overlap : Anti-inflammatory activity (via COX-2 inhibition) might mask antimicrobial effects in certain assays, requiring orthogonal validation (e.g., enzyme-specific inhibitors) .

Advanced: What strategies validate the compound’s enzyme-target interactions?

- Molecular docking : Predict binding modes with targets like dihydrofolate reductase, using software such as AutoDock .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry, as applied to similar thiazolidinones .

- Kinetic assays : Measure enzyme inhibition (IC50) under physiological pH and temperature, critical for pharmacological relevance .

Basic: What are the key challenges in characterizing this compound’s purity?

- HPLC-MS : Resolves co-eluting impurities from multi-step syntheses, especially isomers formed during cyclization .

- Elemental analysis : Confirms stoichiometry, critical for distinguishing hydrate or solvate forms .

- TLC monitoring : Essential for tracking reaction progress (e.g., 20% ethyl acetate/hexane system) .

Advanced: How does the o-tolyl group influence pharmacokinetic properties?

- Lipophilicity : The methyl group increases logP, enhancing membrane permeability but potentially reducing solubility .

- Metabolic stability : Ortho-substitution slows hepatic oxidation compared to para-substituted analogs, as observed in benzothiazepines .

- Protein binding : Hydrophobic interactions with serum albumin may prolong half-life, requiring plasma protein binding assays .

Advanced: What computational tools predict the compound’s metabolic pathways?

- ADMET Predictors : Simulate Phase I/II metabolism (e.g., CYP450 oxidation, glucuronidation) .

- MetaSite : Identifies probable metabolic soft spots based on molecular orbitals and steric accessibility .

- Molecular dynamics : Models interactions with metabolizing enzymes (e.g., cytochrome P450 3A4) .

Contradiction Analysis: Why do some studies report low cytotoxicity while others note toxicity?

- Cell-specific effects : Toxicity may vary by cell type (e.g., cancer vs. normal cells), as seen in rhodanine derivatives .

- Concentration thresholds : Sub-cytostatic doses (e.g., <10 µM) might not trigger apoptosis, masking toxicity .

- Assay interference : Thioxothiazolidinones can react with MTT assay reagents, generating false viability signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.